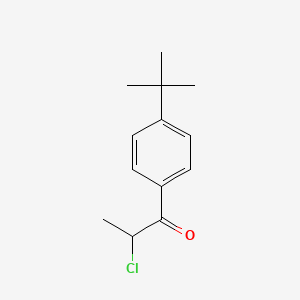
1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one
Cat. No. B1275641
Key on ui cas rn:
59477-82-6
M. Wt: 224.72 g/mol
InChI Key: RXZLQSCORMCHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03968168
Procedure details


The procedure of Example 3 was followed for the reaction of 63.5g (0.5 mole) of 2-chloropropionyl chloride with 67g (0.5 mole) of tert-butylbenzene. Obtained after high vacuum concentration was 100g of clear, yellow liquid product: ir (film) 3.4 (s), 5.9 (s), 6.3 (s), 8.0 (s), 10.5 (s), 11.8 (s) microns; nmr (CDCl3) 7.67 (4H, d of d), 5.21 (1H, q), 1.67 (3H, d), 1.28 (9H, s) ppm. A VPC analysis indicated one pure product.

[Compound]
Name
67g
Quantity
0.5 mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH:2]([CH3:6])[C:3](Cl)=[O:4].[C:7]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([CH3:10])([CH3:9])[CH3:8]>>[C:7]([C:11]1[CH:16]=[CH:15][C:14]([C:3](=[O:4])[CH:2]([Cl:1])[CH3:6])=[CH:13][CH:12]=1)([CH3:10])([CH3:9])[CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
63.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)Cl)C
|
[Compound]
|
Name
|
67g
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Obtained
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
after high vacuum concentration
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C(C(C)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
